

# 2-aminopyridine-3,5-dicarboxylic acid properties

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## Compound of Interest

Compound Name: 2-aminopyridine-3,5-dicarboxylic  
Acid

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An In-depth Technical Guide to **2-Aminopyridine-3,5-Dicarboxylic Acid**: Properties, Synthesis, and Applications

## Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity. Within this class, 2-aminopyridine derivatives are celebrated as "unsung heroes" in drug discovery, serving as key pharmacophores in a multitude of therapeutic agents.[1] These compounds provide a versatile platform for creating molecules with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2]

This guide focuses on a specific, highly functionalized derivative: **2-aminopyridine-3,5-dicarboxylic acid**. Possessing an amino group and two carboxylic acid moieties on a pyridine core, this molecule represents a trifunctional building block of significant potential. The strategic placement of these groups allows for complex, multi-directional interactions, making it an attractive candidate for the rational design of novel pharmaceuticals, advanced coordination polymers, and functional materials.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It consolidates the core physicochemical properties, explores potential synthetic strategies, and elucidates the primary applications of **2-aminopyridine-3,5-dicarboxylic acid**, with a focus on coordination chemistry and its role as a versatile scaffold in medicinal chemistry.

## Core Properties and Identification

Precise identification and understanding of a molecule's fundamental properties are critical for its successful application in research and development.

### Chemical Identifiers

The following table summarizes the key identifiers for **2-aminopyridine-3,5-dicarboxylic acid**.

Identifier	Value	Reference
IUPAC Name	2-Aminopyridine-3,5-dicarboxylic acid	N/A
CAS Number	89795-70-0	<a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[3]</a>
Molecular Weight	182.14 g/mol	
Synonyms	2-Amino-3,5-pyridinedicarboxylic acid	

### Physicochemical Properties

Detailed experimental data for **2-aminopyridine-3,5-dicarboxylic acid** is not extensively reported in publicly available literature. However, properties can be inferred from closely related analogs such as 2-aminonicotinic acid (2-aminopyridine-3-carboxylic acid).

Property	Value	Notes
Appearance	White to off-white or beige solid/powder	Inferred from analogs like 2-aminonicotinic acid.[4]
Melting Point	>300 °C (expected)	High melting points are characteristic of amino-dicarboxylic acids due to strong intermolecular hydrogen bonding. For comparison, 2-aminonicotinic acid decomposes at 295-297 °C.
Solubility	Limited solubility in water and common organic solvents; soluble in aqueous base (e.g., NaOH, NaHCO <sub>3</sub> ) and strong acids.	The presence of both acidic (carboxyl) and basic (amino, pyridine) groups suggests amphoteric behavior. The zwitterionic character likely limits solubility in neutral solvents.
pKa	Multiple values expected	Two acidic pKa values for the carboxylic acid groups and two basic pKa values for the pyridine nitrogen and the amino group are anticipated.

## Molecular Structure

The structure of **2-aminopyridine-3,5-dicarboxylic acid** features a pyridine ring substituted with an amino group at the C2 position and carboxylic acid groups at the C3 and C5 positions.

Caption: Molecular structure of **2-aminopyridine-3,5-dicarboxylic acid**.

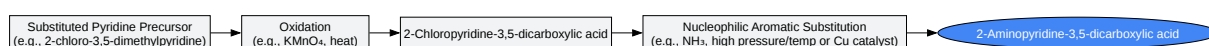
## Synthesis and Purification

While a definitive, high-yield, one-pot synthesis for **2-aminopyridine-3,5-dicarboxylic acid** is not prominently featured in the literature, a plausible multi-step pathway can be designed based on established pyridine chemistry.

## Synthetic Pathways

A logical approach involves the functionalization of a pre-existing pyridine ring. One potential, though challenging, route could start from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is commercially available. The transformation would require amination, removal of the hydroxyl group, and relocation of a carboxyl group, which is complex.

A more direct, albeit likely low-yield, approach involves the oxidation of a corresponding dimethylpyridine precursor followed by amination. A generalized workflow is presented below.



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Caption: Generalized workflow for the synthesis of **2-aminopyridine-3,5-dicarboxylic acid**.

## Example Synthesis Protocol (Hypothetical)

This protocol is a conceptual outline. Researchers must optimize reaction conditions and ensure rigorous safety precautions.

Step 1: Oxidation of 2-Chloro-3,5-lutidine to 2-Chloropyridine-3,5-dicarboxylic acid

- Suspend 2-chloro-3,5-lutidine in water.
- Heat the suspension to reflux (approx. 80-90 °C).
- Slowly add a concentrated aqueous solution of potassium permanganate (KMnO<sub>4</sub>) portion-wise, maintaining the reflux. The purple color of the permanganate should disappear as it is consumed.
- After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC-MS).
- Cool the mixture and filter off the manganese dioxide (MnO<sub>2</sub>) byproduct.

- Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the dicarboxylic acid product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

#### Step 2: Amination of 2-Chloropyridine-3,5-dicarboxylic acid

- Place the 2-chloropyridine-3,5-dicarboxylic acid in a high-pressure autoclave.
- Add a copper(I) catalyst (e.g.,  $\text{Cu}_2\text{O}$ ) and concentrated aqueous ammonia.
- Seal the autoclave and heat to 150-180 °C for 12-24 hours. The internal pressure will increase significantly.
- Cool the reactor to room temperature and carefully vent the ammonia.
- Transfer the reaction mixture and acidify with HCl to precipitate the product. The isoelectric point must be carefully determined to maximize yield.
- Collect the crude product by filtration.

## Purification and Characterization

Purification is typically achieved by recrystallization from a suitable solvent, likely water or an aqueous alcohol mixture. The amphoteric nature of the molecule may allow for purification by precipitation from acidic or basic solutions.

#### Characterization Techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: To confirm the chemical structure and purity. The solvent of choice would likely be  $\text{DMSO-d}_6$  or  $\text{D}_2\text{O}$  with NaOD.
- FT-IR Spectroscopy: To identify characteristic peaks for N-H (amino), O-H (carboxyl), C=O (carboxyl), and C=N/C=C (pyridine ring) functional groups.
- Mass Spectrometry (MS): To confirm the molecular weight ( $m/z = 182.14$ ).

- **Elemental Analysis:** To determine the percentage composition of C, H, N, and O, confirming the empirical formula.

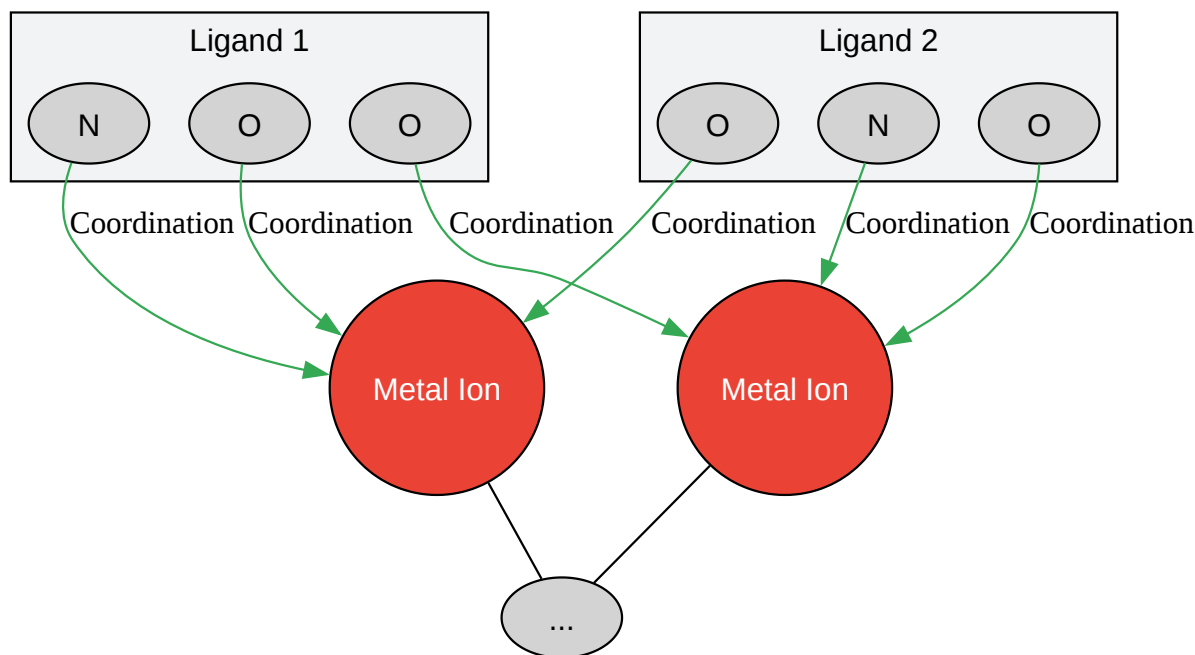
## Reactivity and Key Applications

The molecule's three functional groups—an amine, a pyridine nitrogen, and two carboxylic acids—endow it with rich chemical reactivity and make it a versatile building block.

## Application in Coordination Chemistry

Pyridine dicarboxylic acids are premier ligands for constructing Metal-Organic Frameworks (MOFs) and coordination polymers.<sup>[5][6][7]</sup> These materials are of immense interest for applications in gas storage, catalysis, and sensing. **2-Aminopyridine-3,5-dicarboxylic acid** offers several advantages as a ligand:

- **Multiple Coordination Sites:** The pyridine nitrogen and the two carboxylate groups can coordinate to metal ions, acting as a multidentate linker to form stable, multidimensional networks.<sup>[8][9]</sup>
- **Hydrogen Bonding:** The amino group and the carboxylic acid protons provide sites for robust intramolecular and intermolecular hydrogen bonding, which can direct the self-assembly process and stabilize the final framework.
- **Post-Synthetic Modification:** The reactive amino group can be functionalized after the framework is constructed, allowing for the tuning of the MOF's properties.



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Caption: Coordination of 2-aminopyridine-3,5-dicarboxylate with metal centers in a polymer.

## Application in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry.[1][10] The addition of two carboxylic acid groups makes **2-aminopyridine-3,5-dicarboxylic acid** an excellent starting point for creating libraries of drug candidates.

- **Scaffold for Diversity:** The two carboxylic acid groups can be differentially converted into a wide range of functional groups (esters, amides, etc.), while the amino group can be acylated, alkylated, or used in cyclization reactions. This allows for the rapid generation of a diverse set of molecules for high-throughput screening.
- **Bioisostere and Pharmacophore:** The pyridine nitrogen acts as a hydrogen bond acceptor, and the amino and carboxyl groups can participate in hydrogen bonding or ionic interactions with biological targets like enzymes and receptors.[2] Recently, 2-aminopyridine derivatives

have been explored as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) for cancer therapy.[11]

- Improved Physicochemical Properties: The carboxylic acid groups can be used to improve the solubility and pharmacokinetic properties of a drug candidate.

## Safety and Handling

Specific toxicology data for **2-aminopyridine-3,5-dicarboxylic acid** is not readily available. Standard laboratory precautions for handling fine chemicals should be followed:

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Aminopyridine-3,5-dicarboxylic acid** is a highly functionalized heterocyclic compound with significant, yet largely untapped, potential. Its combination of a privileged 2-aminopyridine core with the versatile reactivity of two carboxylic acid groups makes it a compelling building block for both materials science and medicinal chemistry. As a robust linker for MOFs, it offers the potential to create frameworks with tailored properties through hydrogen bonding and post-synthetic modification. As a scaffold for drug discovery, it provides multiple handles for diversification to explore new chemical space and develop novel therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in these cutting-edge fields.

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